molecular formula C19H21FN4S B12403525 Caii-IN-1

Caii-IN-1

Cat. No.: B12403525
M. Wt: 356.5 g/mol
InChI Key: MRGAPMWUCBLLME-WABGWXMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caii-IN-1 is a thiosemicarbazide derivative that acts as a potent and selective inhibitor of carbonic anhydrase-II (CA-II). This compound has an IC50 value of 10.3 µM for bovine carbonic anhydrase-II and is used in research related to carbonic anhydrase-associated biological disorders .

Preparation Methods

The synthesis of Caii-IN-1 involves the reaction of cinnamaldehyde with thiosemicarbazide to form a bis-pharmacophore of cinnamaldehyde-clubbed thiosemicarbazones. The reaction conditions typically include the use of solvents like ethanol and the presence of catalysts to facilitate the reaction

Chemical Reactions Analysis

Caii-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Caii-IN-1 has several scientific research applications, including:

Mechanism of Action

Caii-IN-1 exerts its effects by specifically mediating ionic interaction with the zinc ion in the active site of carbonic anhydrase-II. This interaction inhibits the enzyme’s activity, leading to a decrease in the conversion of carbon dioxide to bicarbonate and protons. The molecular targets involved include the zinc ion and the active site residues of carbonic anhydrase-II .

Comparison with Similar Compounds

Caii-IN-1 is unique due to its high selectivity and potency as a carbonic anhydrase-II inhibitor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and application methods.

Properties

Molecular Formula

C19H21FN4S

Molecular Weight

356.5 g/mol

IUPAC Name

1-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-3-[(4-fluorophenyl)methyl]thiourea

InChI

InChI=1S/C19H21FN4S/c1-24(2)18-11-7-15(8-12-18)4-3-13-22-23-19(25)21-14-16-5-9-17(20)10-6-16/h3-13H,14H2,1-2H3,(H2,21,23,25)/b4-3+,22-13+

InChI Key

MRGAPMWUCBLLME-WABGWXMBSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=N/NC(=S)NCC2=CC=C(C=C2)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=NNC(=S)NCC2=CC=C(C=C2)F

Origin of Product

United States

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